Cas no 851977-81-6 (N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide)

N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide is a specialized sulfonamide derivative incorporating a benzothiazole hydrazinecarbonyl moiety. This compound exhibits potential utility in medicinal chemistry and biochemical research due to its structural complexity, which may confer selective binding properties. The presence of the diethylsulfonamide group enhances solubility and bioavailability, while the 4-methylbenzothiazole fragment could contribute to interactions with biological targets, such as enzymes or receptors. Its well-defined molecular architecture allows for precise modifications, making it a candidate for further derivatization in drug discovery. The compound's stability under standard laboratory conditions facilitates handling and storage. Analytical characterization confirms high purity, ensuring reproducibility in experimental applications.
N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide structure
851977-81-6 structure
商品名:N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide
CAS番号:851977-81-6
MF:C19H22N4O3S2
メガワット:418.532981395721
CID:6241271
PubChem ID:7105516

N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide
    • F0642-0010
    • N,N-diethyl-4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
    • 851977-81-6
    • AKOS024590519
    • N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
    • CHEMBL591634
    • SJ000238601
    • N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
    • インチ: 1S/C19H22N4O3S2/c1-4-23(5-2)28(25,26)15-11-9-14(10-12-15)18(24)21-22-19-20-17-13(3)7-6-8-16(17)27-19/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,24)
    • InChIKey: JBAQILCZTJMFNQ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C(NNC2=NC3C(C)=CC=CC=3S2)=O)=CC=1)(N(CC)CC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 418.11333292g/mol
  • どういたいしつりょう: 418.11333292g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 628
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 128Ų

N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0642-0010-2mg
N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
851977-81-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0642-0010-25mg
N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
851977-81-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0642-0010-10mg
N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
851977-81-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0642-0010-10μmol
N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
851977-81-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0642-0010-4mg
N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
851977-81-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0642-0010-15mg
N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
851977-81-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0642-0010-1mg
N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
851977-81-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0642-0010-5mg
N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
851977-81-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0642-0010-3mg
N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
851977-81-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0642-0010-20μmol
N,N-diethyl-4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
851977-81-6 90%+
20μl
$79.0 2023-05-17

N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide 関連文献

N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamideに関する追加情報

Introduction to N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide (CAS No. 851977-81-6)

N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 851977-81-6, represents a unique molecular architecture that combines several pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The presence of multiple functional groups, including hydrazinecarbonyl and sulfonamide moieties, along with a benzothiazole core, suggests potential biological activities that warrant in-depth investigation.

The molecular structure of N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide is characterized by its intricate arrangement of atoms and bonds. The benzothiazole ring, a well-known pharmacophore in medicinal chemistry, is a heterocyclic compound that often exhibits biological properties such as anti-inflammatory, antimicrobial, and anticancer activities. The introduction of the 4-methyl substituent in the 1,3-benzothiazole ring further modulates its electronic and steric properties, potentially enhancing its interaction with biological targets.

In recent years, there has been a growing interest in the development of novel compounds that incorporate benzothiazole derivatives due to their broad spectrum of biological activities. The hydrazinecarbonyl group in this compound is particularly noteworthy, as it can participate in various chemical reactions that are relevant to drug design. For instance, it can form Schiff bases with aldehydes or ketones, leading to the formation of new heterocyclic compounds with potential therapeutic applications.

The sulfonamide group at the 1-position of the benzene ring adds another layer of complexity to the molecule. Sulfonamides are well-documented pharmacophores that are widely used in pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. The sulfonamide moiety in N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide could contribute to its binding affinity and selectivity towards specific biological targets.

Recent studies have highlighted the importance of multifunctional compounds in drug discovery. The combination of different pharmacophoric elements in N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide makes it an attractive candidate for developing drugs with multiple mechanisms of action. This approach can be particularly beneficial in treating complex diseases that require a multifaceted therapeutic strategy.

The synthesis of this compound involves several steps that require precise control over reaction conditions and reagent selection. The use of high-purity starting materials and optimized reaction pathways is crucial to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the complex molecular framework efficiently.

In terms of biological activity, preliminary studies suggest that N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide may exhibit various pharmacological effects. These could include anti-inflammatory properties by modulating cytokine production or antimicrobial activity by interfering with bacterial cell wall synthesis. Additionally, the compound might show potential anticancer effects by inhibiting key signaling pathways involved in tumor growth and progression.

The sulfonamide group has been extensively studied for its role in drug development due to its ability to enhance drug bioavailability and metabolic stability. In particular, sulfonamides have been successfully incorporated into drugs targeting diseases such as diabetes (e.g., glipizide), infections (e.g., sulfamethoxazole), and cancer (e.g., sulindac). The presence of this moiety in our compound suggests that it may share some of these beneficial properties.

The benzothiazole core is another key feature that contributes to the potential biological activity of this compound. Benzothiazole derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer properties. The structural diversity within this class of compounds allows for fine-tuning their biological profiles by modifying substituents at various positions on the benzothiazole ring.

In conclusion, N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide represents a promising candidate for further exploration in pharmaceutical research. Its unique molecular architecture combines several pharmacophoric elements that suggest potential biological activities relevant to various therapeutic areas. Further studies are warranted to elucidate its mechanism of action and evaluate its efficacy in preclinical models.

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